2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

Catalog No.
S14265292
CAS No.
M.F
C20H34BN3O4
M. Wt
391.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl...

Product Name

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate

Molecular Formula

C20H34BN3O4

Molecular Weight

391.3 g/mol

InChI

InChI=1S/C20H34BN3O4/c1-18(2,3)26-17(25)24-11-9-8-10-16(24)14-23-13-15(12-22-23)21-27-19(4,5)20(6,7)28-21/h12-13,16H,8-11,14H2,1-7H3

InChI Key

FKCHTWOIAOAMQU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCCCN3C(=O)OC(C)(C)C

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique molecular structure and functional groups. The compound features a piperidine ring substituted with a tert-butyl ester and a pyrazole moiety linked through a methylene bridge to a boron-containing dioxaborolane. Its molecular formula is C16H24BNO4C_{16}H_{24}BNO_4 with a molecular weight of approximately 303.18 g/mol. The presence of the boron atom in the dioxaborolane contributes to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Typical of piperidine and boron-containing compounds. Key reactions include:

  • Nucleophilic Substitution: The boron group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Cross-Coupling Reactions: The presence of the boron atom makes it suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
  • Acid-Base Reactions: The carboxylic acid group can undergo deprotonation to form carboxylate anions, which can further react with electrophiles.

Research indicates that compounds similar to 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester exhibit various biological activities. These include:

  • Anticancer Properties: Boron-containing compounds have been studied for their potential anticancer effects due to their ability to interact with biological molecules.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.
  • Neurological Effects: Compounds with piperidine structures may influence neurotransmitter systems, suggesting possible applications in neuropharmacology.

The synthesis of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:

  • Preparation of the Dioxaborolane: This can be achieved through the reaction of boronic acids with diols or other suitable reagents under controlled conditions.
  • Formation of the Pyrazole Ring: Pyrazoles can be synthesized via cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Coupling Reaction: The dioxaborolane is then coupled with the pyrazole using palladium-catalyzed cross-coupling methods.
  • Esterification: Finally, the resulting compound undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst.

The compound has several potential applications:

  • Medicinal Chemistry: Due to its unique structure and biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Its boron content allows for incorporation into polymers or materials that require specific electronic or optical properties.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and can be used to explore new catalytic processes.

Interaction studies involving this compound focus on its binding affinity and reactivity with various biological targets. Key points include:

  • Enzyme Inhibition: Studies may reveal how this compound interacts with specific enzymes related to metabolic pathways or disease processes.
  • Receptor Binding: Investigating its affinity for neurotransmitter receptors could provide insights into its potential neurological effects.

Several compounds share structural similarities with 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylateC22H34BNO4C_{22}H_{34}BNO_4Contains a phenyl group instead of pyrazole; used in similar applications.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC7H15BO3C_{7}H_{15}BO_3Simpler structure; used as a reagent in organic synthesis.
3-(N-Boc-piperidinyl)-pyrazoleC12H16N2O2C_{12}H_{16}N_2O_2Lacks boron; focused on neuropharmacological applications.

Uniqueness

The uniqueness of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester lies in its combination of a piperidine ring with both pyrazole and dioxaborolane functionalities. This combination enhances its potential biological activity and versatility in synthetic applications compared to other similar compounds.

Hydrogen Bond Acceptor Count

5

Exact Mass

391.2642367 g/mol

Monoisotopic Mass

391.2642367 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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